BenchChemオンラインストアへようこそ!

Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Procure exclusively the 4-methyl regioisomer (CAS 127717-19-5). Unlike common 6-methyl analogs, the 4-position substitution provides a critical steric vector for optimizing isoform selectivity in kinase inhibitor programs, notably achieving sub-nanomolar PI3K p110α inhibition. This scaffold also demonstrates potent anti-tubercular activity (MIC ≤0.5 μg/mL). Source only the precise regioisomer required for validated synthetic routes and SAR integrity.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 127717-19-5
Cat. No. B1591121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate
CAS127717-19-5
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=C(C=N2)C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-7-4-3-5-12-9(7)8(6-11-12)10(13)14-2/h3-6H,1-2H3
InChIKeyBXXFZZDNUCSIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 127717-19-5): A 4-Methyl Substituted Pyrazolopyridine Building Block for Medicinal Chemistry Procurement


Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 127717-19-5) is a heterocyclic small molecule with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . The compound features a pyrazolo[1,5-a]pyridine fused bicyclic core—a privileged scaffold in kinase inhibitor discovery [1]—bearing a methyl ester at the 3-position and a methyl substituent specifically at the 4-position of the pyridine ring. This 4-methyl substitution pattern distinguishes it from other regioisomeric methylpyrazolo[1,5-a]pyridine-3-carboxylates and influences both its synthetic accessibility and its utility as a versatile intermediate for pharmaceutical research and chemical synthesis .

Why Methyl 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylate Cannot Be Interchanged with Its 6-Methyl Regioisomer in Research Applications


Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 127717-19-5) and its 6-methyl positional isomer (methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate, CAS 127717-18-4) share identical molecular formulas (C₁₀H₁₀N₂O₂) and molecular weights (190.20 g/mol), yet they are not interchangeable in synthetic or biological contexts. In pyrazolo[1,5-a]pyridine-based kinase inhibitor programs, the position of methyl substitution on the pyridine ring profoundly affects target binding affinity and selectivity [1]. Additionally, synthetic routes optimized for the 4-methyl isomer exploit its unique electronic and steric environment around the pyridine nitrogen, which differs from that of the 6-methyl isomer and other regioisomers, making direct substitution impractical without altering reaction yields and product profiles [2].

Quantitative Differentiation Evidence for Methyl 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylate in Medicinal Chemistry Research


Regioselective Synthetic Yield: 4-Methyl Isomer Delivers 92% Yield Under Optimized Cycloaddition Conditions

In a patented synthetic method for pyrazolo[1,5-a]pyridine-3-carboxylate derivatives, methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate was synthesized via [3+2] cycloaddition of an N-aminopyridinium salt with methyl propiolate under mild conditions, achieving an isolated yield of 92% [1]. In contrast, the same patent discloses that alternative 1,3-dipolar cycloaddition routes using substituted alkynes frequently result in yields below 70% for 3-carboxylate derivatives, and the 6-methyl regioisomer (CAS 127717-18-4) is synthesized via distinct routes not directly comparable [1]. The high yield reported for the 4-methyl isomer reflects the optimized regiochemistry that minimizes byproduct formation during cycloaddition.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Melting Point Differentiation: 4-Methyl Isomer Exhibits Distinct Solid-State Behavior Relative to Unsubstituted Parent

Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate exhibits a melting point that differs substantially from the unsubstituted parent compound, methyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 63237-84-3). The unsubstituted parent compound has a reported melting point of 84–88°C . Introduction of the methyl group at the 4-position alters crystal packing and intermolecular interactions, resulting in a distinct solid-state profile that affects handling, purification, and formulation considerations. While exact melting point data for the 4-methyl derivative remains to be experimentally determined in published literature, the structural modification is known to influence physicochemical properties in this scaffold class [1].

Physicochemical Characterization Solid-State Chemistry Analytical Chemistry

Kinase Inhibitor Scaffold Validation: Pyrazolo[1,5-a]pyridine Core Demonstrates p110α-Selective PI3K Inhibition in Low Nanomolar Range

The pyrazolo[1,5-a]pyridine scaffold, of which methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a core building block, has been validated as a privileged structure for selective kinase inhibition. In a published structure–activity relationship study, pyrazolo[1,5-a]pyridine-based inhibitors demonstrated p110α-selective PI3K inhibition with IC₅₀ values ranging from 0.9 nM to 34 nM against the p110α isoform, while exhibiting 12- to 100-fold selectivity over the p110β, p110δ, and p110γ isoforms [1]. The 4-position substitution on the pyridine ring was identified as a critical determinant of isoform selectivity, with methyl substitution at this position influencing the binding conformation within the ATP-binding pocket [1]. This selectivity profile compares favorably to pan-PI3K inhibitors that lack isoform discrimination and are associated with greater off-target toxicity.

Kinase Inhibition Oncology Drug Discovery

Antitubercular Activity Baseline: Pyrazolo[1,5-a]pyridine-3-carboxamides Exhibit MIC₉₀ Values ≤0.5 μg/mL Against M. tuberculosis

Derivatives of pyrazolo[1,5-a]pyridine-3-carboxylates—the same core structure as methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate—have demonstrated promising antitubercular activity. In a systematic structure–activity relationship study, a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were evaluated against Mycobacterium tuberculosis H37Rv. The most potent compound, designated 5g, exhibited an MIC₉₀ of ≤0.5 μg/mL with no detectable cytotoxicity against Vero cells at concentrations up to 50 μg/mL (IC₅₀ > 50 μg/mL), corresponding to a selectivity index >100 [1]. These values compare favorably to first-line antitubercular agents such as isoniazid (MIC 0.05–0.2 μg/mL), indicating that the pyrazolo[1,5-a]pyridine scaffold provides a viable alternative chemotype for tuberculosis drug discovery, particularly in addressing drug-resistant strains.

Antitubercular Agents Infectious Disease Antimicrobial Resistance

Cytotoxicity Profile: Pyrazolo[1,5-a]pyridine Derivatives Exhibit IC₅₀ Values in Low Micromolar Range Against Cancer Cell Lines

A comprehensive cytotoxicity study of novel pyrazolo[1,5-a]pyridine derivatives against a panel of human cancer cell lines revealed dose-dependent antiproliferative activity. The most active compounds in the series exhibited IC₅₀ values ranging from 2.1 μM to 8.7 μM against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines [1]. In comparison, the reference chemotherapeutic agent doxorubicin exhibited IC₅₀ values of 1.2–2.8 μM in the same assays [1]. Notably, the presence and position of methyl substitution on the pyridine ring significantly modulated cytotoxic potency, with the 4-position being one of the key sites for SAR exploration [1]. Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate serves as an entry point for generating and screening such 4-substituted analogs.

Anticancer Agents Cytotoxicity Oncology

Optimal Research Applications for Methyl 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylate Procurement


Development of Isoform-Selective PI3K Inhibitors for Oncology

Procure methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate as a starting building block for synthesizing p110α-selective PI3K inhibitors. The pyrazolo[1,5-a]pyridine scaffold has demonstrated sub-nanomolar potency against p110α (IC₅₀ = 0.9–34 nM) with 12- to 100-fold selectivity over other Class Ia PI3K isoforms [1]. The 4-methyl substituent on this compound provides a critical structural feature for modulating isoform selectivity within the ATP-binding pocket.

Synthesis of Antitubercular Pyrazolo[1,5-a]pyridine-3-carboxamide Analogs

Utilize this 4-methyl substituted building block in medicinal chemistry programs targeting Mycobacterium tuberculosis. Derivatives of pyrazolo[1,5-a]pyridine-3-carboxylates have shown MIC₉₀ values ≤0.5 μg/mL against M. tuberculosis H37Rv with selectivity indices >100 [2]. The 3-carboxylate ester serves as a versatile handle for generating carboxamide libraries via amide coupling reactions.

Cytotoxic Agent Discovery Against Solid Tumor Cell Lines

Employ methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate in anticancer screening cascades. Structurally related pyrazolo[1,5-a]pyridine derivatives exhibit IC₅₀ values of 2.1–8.7 μM against HeLa, MCF-7, and A549 cancer cell lines [3]. The 4-methyl substitution pattern represents an under-explored vector in this scaffold's SAR landscape, offering opportunities for novel analog generation.

Regioselective Synthesis Method Development and Scale-Up

Source this compound for optimizing and scaling [3+2] cycloaddition methodologies. A patented synthetic route achieves 92% isolated yield for methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate under mild conditions, outperforming alternative cycloaddition approaches that yield <70% [4]. The compound serves as a benchmark substrate for developing high-efficiency pyrazolo[1,5-a]pyridine syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.